molecular formula C11H9N3O4 B3023440 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid CAS No. 959582-09-3

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid

Cat. No.: B3023440
CAS No.: 959582-09-3
M. Wt: 247.21 g/mol
InChI Key: ITCBOUXODIHCKC-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a 4-nitrophenyl group at the 3-position and an acetic acid moiety at the 1-position. This structure combines electron-withdrawing (nitro group) and hydrophilic (carboxylic acid) functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its CAS registry number is 959582-09-3, and it is commercially available with a purity of ≥95% . The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBOUXODIHCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260976
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959582-09-3
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959582-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Nitration of Phenyl Group: The phenyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Coupling Reaction: The nitrated phenyl group is then coupled with the pyrazole ring through a suitable linker, such as an acetic acid moiety, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Esterification: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst with an alcohol.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1H-pyrazole-1-acetic acid.

    Substitution: 3-(4-Halophenyl)-1H-pyrazole-1-acetic acid or 3-(4-Alkylphenyl)-1H-pyrazole-1-acetic acid.

    Esterification: this compound esters.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid, exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial strains:

  • Testing Method : Agar well-diffusion method.
  • Test Organisms : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

The compound has shown varying degrees of activity, often influenced by the presence of different substituents on the pyrazole ring. For instance, derivatives with electron-withdrawing groups generally exhibited enhanced antibacterial activity compared to their counterparts .

Anti-inflammatory Properties

In addition to antimicrobial effects, pyrazole derivatives have been recognized for their anti-inflammatory activities. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Compounds similar to this compound have been studied for their potential to alleviate pain and reduce inflammation in various models .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
This compoundAntimicrobialShowed significant activity against Staphylococcus aureus and Candida albicans
Various pyrazole derivativesAntimicrobial & Anti-inflammatoryDemonstrated broad-spectrum antibacterial efficacy; effective COX inhibitors
Pyrazole derivatives with halogen substitutionsAntimicrobialEnhanced activity noted against Gram-positive bacteria

Applications in Drug Development

The versatility of this compound extends to its potential applications in drug development. Its structural framework allows for modifications that can lead to novel therapeutic agents targeting various diseases, including:

  • Antitumor Agents : Pyrazole derivatives have shown promise in inhibiting tumor growth in preclinical studies.
  • Antidiabetic Compounds : Some studies suggest that pyrazole derivatives can inhibit the Maillard reaction, which is linked to diabetes complications .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to reduce inflammation.

    Biological Studies: It may interact with specific proteins or nucleic acids, altering their function or activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name Key Structural Features Melting Point (°C) Biological/Chemical Relevance References
This compound 4-Nitrophenyl, acetic acid Not reported Intermediate for drug synthesis
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) 4-Nitrophenyl, phenoxyacetic acid Not reported Synthetic intermediate; antimicrobial studies
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid 4-Chlorophenyl, acetic acid Not reported Anti-inflammatory candidate
3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole-1-acetic acid Difluoroethoxy, nitro, acetic acid Not reported Potential fluorinated bioactive compound
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl, amino, nitrile Not reported Antifungal/insecticidal applications
3-Azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl, azido, methyl 102–106 Click chemistry precursor
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) 4-Nitrophenyl, fluorophenyl, triazolopyrimidine >340 Anticancer/antiviral research

Structural and Functional Comparisons

Electron-Withdrawing Groups :

  • The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, chloro substituents (e.g., 3-(4-chlorophenyl)-1H-pyrazole-1-acetic acid) provide milder electronic effects but improve lipophilicity .
  • Azido derivatives (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) enable bioorthogonal reactions, a feature absent in the acetic acid analog .

Solubility and Reactivity :

  • The acetic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions. Esters or nitriles (e.g., ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate) exhibit higher organic solubility .
  • Fluorinated analogs (e.g., 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole-1-acetic acid) may show improved metabolic stability in drug design .

Biological Activity: Pyrazole-triazolopyrimidine hybrids (e.g., compound 16a) demonstrate potent anticancer activity due to planar aromatic systems, whereas the acetic acid derivative’s bioactivity remains underexplored . Amino-substituted pyrazoles (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) exhibit antifungal properties, suggesting that functional group tuning can redirect biological outcomes .

Synthetic Accessibility :

  • The target compound is synthesized via shorter routes compared to complex hybrids like triazolopyrimidines, which require multi-step cyclizations .
  • Azido derivatives necessitate hazardous reagents (e.g., azido(trimethyl)silane), complicating scale-up compared to the straightforward carboxylation used for acetic acid analogs .

Data Table: Comparative Spectral Data

Compound 1H NMR (δ, ppm) MS (m/z) Key IR Bands (cm⁻¹)
This compound Not reported Not reported Carboxylic acid C=O (~1700)
3-Azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole 8.37–8.33 (m, 2H), 2.46 (s, 3H) 244 [M]+ Azide (2122), Nitro (1511, 1344)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Not reported Not reported Amino (~3400), Nitrile (~2200)

Research Implications and Gaps

  • Pharmacological Potential: The acetic acid moiety in this compound remains underexplored for bioactivity. Structural analogs with anti-inflammatory (e.g., 3,5-diphenylpyrazoles ) or antimicrobial (e.g., thiazole hybrids ) properties suggest promising avenues for functionalization.
  • Materials Science : The nitro group’s electron-deficient nature could aid in designing conductive polymers or coordination complexes, as seen in related nitrophenyl-pyrazole metal-organic frameworks .
  • Synthetic Challenges : Scalable synthesis of high-purity batches requires optimization, particularly in minimizing byproducts during carboxylation steps .

Biological Activity

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid (CAS No. 959582-09-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a nitrophenyl group and an acetic acid moiety, which contributes to its biological activity. The synthesis typically involves the reaction of 4-nitroacetophenone with hydrazine derivatives, followed by acylation to introduce the acetic acid functionality.

Biological Activity

The biological activities of this compound have been extensively studied, revealing its potential in various fields:

1. Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations of 10 µM .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. Studies reported that compounds with similar structures exhibited IC50 values in the low micromolar range against these cell types .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Its ability to bind to these targets may lead to downstream effects such as apoptosis in cancer cells or reduced inflammatory responses .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/MIC)Reference
AntimicrobialE. coliMIC = 16 µg/mL
S. aureusMIC = 32 µg/mL
Anti-inflammatoryTNF-α productionInhibition = 85% at 10 µM
IL-6 productionInhibition = 76% at 10 µM
AnticancerMDA-MB-231 (breast cancer)IC50 = 5 µM
HepG2 (liver cancer)IC50 = 7 µM

Case Studies

Several studies highlight the compound's potential:

  • Study on Anti-inflammatory Effects : A recent study evaluated various pyrazole derivatives, including this compound, for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated significant anti-inflammatory activity comparable to established drugs like dexamethasone .
  • Anticancer Evaluation : A series of pyrazole derivatives were tested against multiple cancer cell lines, demonstrating promising results for this compound in inhibiting cell growth through apoptosis induction mechanisms .

Q & A

Q. What role does the pyrazole-acetic acid moiety play in pharmacological applications?

  • Methodological Answer : The acetic acid side chain enhances water solubility and enables conjugation with bioactive scaffolds (e.g., peptidomimetics). Derivatives like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile exhibit insecticidal activity via receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
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3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid

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